5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol is a synthetic compound characterized by its unique spirocyclic structure. The presence of the trifluoropropyl group imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol typically involves the reaction of a spirocyclic precursor with a trifluoropropylating agent. One common method includes the use of 3,3,3-trifluoropropyltrimethoxysilane as a modifying agent . The reaction is often carried out under reflux conditions in the presence of a catalyst such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the trifluoropropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoropropyltrimethoxysilane: Used in similar applications for its hydrophobic properties.
3,3,3-Trifluoropropyltrichlorosilane: Another compound with similar functional groups and applications.
Uniqueness
5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol is unique due to its spirocyclic structure combined with the trifluoropropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C10H16F3NO |
---|---|
Molekulargewicht |
223.24 g/mol |
IUPAC-Name |
5-(3,3,3-trifluoropropyl)-5-azaspiro[2.5]octan-8-ol |
InChI |
InChI=1S/C10H16F3NO/c11-10(12,13)4-6-14-5-1-8(15)9(7-14)2-3-9/h8,15H,1-7H2 |
InChI-Schlüssel |
UWMAEULOEYWRDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2(C1O)CC2)CCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.